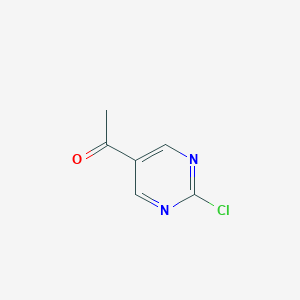

1-(2-Chloropyrimidin-5-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVHIVILJZRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547453 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110100-00-0 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone

CAS Number: 110100-00-0

This technical guide provides a comprehensive overview of 1-(2-Chloropyrimidin-5-YL)ethanone, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid, heterocyclic ketone. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 110100-00-0 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 92 °C | [1] |

| Boiling Point (Predicted) | 307.9 ± 15.0 °C | [1] |

| InChI Key | LISVHIVILJZRDH-UHFFFAOYSA-N | [2] |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region for the pyrimidine protons.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display a signal for the carbonyl carbon, the methyl carbon, and four distinct signals for the carbons of the pyrimidine ring.

2.3. Mass Spectrometry

The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and chlorine.

2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, and characteristic bands for the C-Cl and C=N bonds of the chloropyrimidine ring.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method is the Friedel-Crafts acylation of 2-chloropyrimidine. This reaction typically involves an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

A generalized experimental workflow for a Friedel-Crafts acylation is depicted below:

Experimental Protocol (General Procedure for Friedel-Crafts Acylation):

-

To a cooled (0-5 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) dropwise.

-

Stir the mixture for a short period to allow for the formation of the acylium ion.

-

Add 2-chloropyrimidine to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as crystallization or column chromatography.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The 2-chloropyrimidine moiety serves as a versatile scaffold that can be modified to interact with the ATP-binding site of various kinases.

4.1. Role as a Kinase Inhibitor Precursor

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains. The acetyl group can be further modified, for example, by conversion to an oxime or by condensation reactions to build more complex heterocyclic systems. These modifications are crucial for achieving potency and selectivity for specific kinase targets.

The general synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors is outlined below:

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its spectroscopic properties and to develop detailed and optimized synthetic protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloropyrimidin-5-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloropyrimidin-5-YL)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, outlines relevant experimental protocols for their determination, and explores its potential applications in drug development, particularly in the context of kinase inhibition.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetyl group at the 5-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [3] |

| Molecular Weight | 156.57 g/mol | [3] |

| Melting Point | 92 °C | [3] |

| Physical Form | Solid, Crystals | [1][2] |

| Boiling Point (Predicted) | 307.9 ± 15.0 °C | [3] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 140.0 ± 20.4 °C | [3] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | -20°C or Freezer | [1][2] |

Experimental Protocols

Synthesis of this compound

General Protocol for the Synthesis of Ketones from Nitriles using Grignard Reagents:

-

Reaction Setup: A solution of 2-chloropyrimidine-5-carbonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: The solution is cooled to 0°C, and a solution of methylmagnesium bromide in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.[4]

Protocol using a Capillary Melting Point Apparatus: [4][5][6][7]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10°C/minute) until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (typically ≤ 1°C).

Solubility Determination

Understanding the solubility of a compound is essential for its formulation and biological testing.

General Protocol for Qualitative Solubility Testing: [8][9][10][11][12]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Procedure: To approximately 1 mg of this compound in a small test tube, add 0.1 mL of the chosen solvent.

-

Observation: Agitate the mixture and observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent at that concentration. If not, the solvent volume can be incrementally increased to assess the degree of solubility. Observations should be made at room temperature.

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]

Protocol using UV-Visible Spectrophotometry: [13][15][16][17][18]

-

Buffer Preparation: A series of buffer solutions with known pH values covering the expected pKa range are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then diluted with each buffer solution to a constant final concentration.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the compound have different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not publicly available, a general protocol for acquiring such data is as follows.[19][20][21][22] Predicted spectra can also be used for initial characterization.

General ¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. The chemical shifts, multiplicities, and integration values of the signals are then analyzed to confirm the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Electron Ionization Mass Spectrometry (EI-MS) Protocol: [23]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. For this compound, characteristic fragments would likely arise from the loss of the acetyl group, the chlorine atom, and cleavage of the pyrimidine ring.

Role in Drug Discovery and Development

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with numerous approved drugs containing this scaffold.[24][25] They are particularly prominent as kinase inhibitors due to the ability of the pyrimidine nitrogen atoms to form key hydrogen bond interactions with the hinge region of the kinase active site.[24][25][26][27]

Potential Signaling Pathway Involvement: Kinase Inhibition

Given its structure, this compound is a candidate for development as a kinase inhibitor. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[28] The pyrimidine core of the molecule can serve as a scaffold to which various substituents can be attached to achieve potency and selectivity against specific kinases.

Caption: Potential mechanism of action for a pyrimidine-based kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

The discovery of novel kinase inhibitors typically involves high-throughput screening (HTS) of chemical libraries.[29][30][31][32][33]

References

- 1. This compound | 110100-00-0 [sigmaaldrich.com]

- 2. This compound | 110100-00-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. m.youtube.com [m.youtube.com]

- 13. ijper.org [ijper.org]

- 14. 2-氯嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. tsijournals.com [tsijournals.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijrpr.com [ijrpr.com]

- 29. benchchem.com [benchchem.com]

- 30. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 1-(2-Chloropyrimidin-5-YL)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this document combines known physical properties with predicted spectroscopic data to offer a detailed profile of the molecule. It outlines plausible synthetic routes and standard characterization methodologies, providing researchers with a foundational understanding for future laboratory work. The guide also includes standardized workflows for synthesis and analysis, visualized using Graphviz diagrams, to facilitate experimental design.

Introduction

This compound is a substituted pyrimidine derivative featuring a reactive chloropyrimidine ring and a ketone functional group. Pyrimidine scaffolds are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents. The chloro- and acetyl- substituents on the pyrimidine ring of the title compound offer versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide aims to consolidate the available information and provide a predictive analysis of its structural and spectroscopic properties.

Physicochemical Properties

Commercially available data provides some fundamental physical and chemical properties of this compound. These properties are essential for handling, storage, and initial experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 110100-00-0 | |

| Molecular Formula | C₆H₅ClN₂O | |

| Molecular Weight | 156.57 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | -20°C |

Proposed Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be proposed based on established methodologies for the preparation of similar pyrimidine derivatives. A common approach involves the use of a suitable pyrimidine precursor and an acetylating agent. One potential route could be the Friedel-Crafts acylation of 2-chloropyrimidine, although the regioselectivity would need to be carefully controlled.

A more likely and controlled synthesis would involve the construction of the substituted pyrimidine ring. A general strategy for the synthesis of 5-acyl-2-chloropyrimidines could start from a suitable three-carbon precursor that is first cyclized to form the pyrimidine ring, followed by chlorination and acylation steps.

Proposed Experimental Protocol (General):

A generalized protocol for the synthesis of a 5-acyl-2-chloropyrimidine is as follows:

-

Ring Formation: Condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with urea or a related amidine to form the pyrimidine ring.

-

Chlorination: The resulting hydroxypyrimidine can be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Acylation: Introduction of the acetyl group at the 5-position could be achieved through various methods, including Friedel-Crafts acylation of the 2-chloropyrimidine intermediate if the reaction is sufficiently regioselective.

Diagram of a General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Structural Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra, predictive models and analysis of structurally related compounds can provide valuable insights into the expected spectroscopic characteristics of this compound.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals for the pyrimidine ring protons and the methyl protons of the acetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | Singlet | 2H | H-4 and H-6 of pyrimidine ring |

| ~2.7 | Singlet | 3H | -C(O)CH₃ |

Note: The chemical shifts are estimations and can be influenced by the solvent used.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195 | Carbonyl carbon (-C=O) |

| ~160 | C-2 of pyrimidine ring (attached to Cl) |

| ~158 | C-4 and C-6 of pyrimidine ring |

| ~130 | C-5 of pyrimidine ring (attached to acetyl) |

| ~28 | Methyl carbon (-CH₃) |

Note: These are predicted values and may vary in an experimental setting.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ketone) |

| ~1600 - 1450 | C=C and C=N stretching (pyrimidine ring) |

| ~800 - 700 | C-Cl stretch |

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Interpretation |

| 156/158 | Molecular ion [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl |

| 141/143 | Loss of methyl radical (•CH₃) |

| 113/115 | Loss of acetyl radical (•COCH₃) |

| 78 | Pyrimidine ring fragment |

Experimental Characterization Workflow

The following diagram illustrates a standard workflow for the structural characterization of a synthesized compound like this compound.

Caption: Standard workflow for the characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrimidine core is a well-established pharmacophore. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many pyrimidine-based compounds act as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation.

-

Anti-inflammatory Activity: Some pyrimidine derivatives have been shown to modulate inflammatory pathways.

-

Antimicrobial Activity: The pyrimidine nucleus is found in several antibacterial and antifungal agents.

Further research would be required to determine if this compound or its derivatives interact with any specific biological targets or signaling pathways. A general logical relationship for investigating potential biological activity is outlined below.

Caption: Logical workflow for the investigation of biological activity.

Conclusion

This compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a consolidated overview of its known properties and a predictive analysis of its spectroscopic characteristics. The outlined synthetic and characterization workflows offer a practical framework for researchers entering this area of chemical synthesis. Future experimental work is necessary to validate the predicted data and to explore the full potential of this compound in drug discovery and development.

Spectroscopic Characterization of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-chloropyrimidin-5-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₆H₅ClN₂O Molecular Weight: 156.57 g/mol CAS Number: 110100-00-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~2.7 | Singlet | 3H | -CH₃ (Acetyl group) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (Acetyl group) |

| ~161 | C-2 (Pyrimidine ring) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~132 | C-5 (Pyrimidine ring) |

| ~28 | -CH₃ (Acetyl group) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1550 | Strong | C=N stretch (pyrimidine ring) |

| ~1450 | Medium | C=C stretch (pyrimidine ring) |

| ~850 | Strong | C-Cl stretch |

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 156/158 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 141/143 | Medium | [M-CH₃]⁺ |

| 113/115 | Medium | [M-COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Data Acquisition Proton NMR spectra are typically recorded on a 400 MHz spectrometer.[1] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) downfield from TMS.[1]

3.1.3. ¹³C NMR Data Acquisition Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz.[1] Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each carbon environment.[2] Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 scans to achieve an adequate signal-to-noise ratio.[2] Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).[3]

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.[4]

3.2.1. Sample Preparation and Data Acquisition A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is an average of 16 to 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a suitable method for the analysis of relatively small and volatile organic molecules.[5]

3.3.1. Sample Introduction and Ionization The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[5][6]

3.3.2. Mass Analysis The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6] A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Predicted Mechanism of Action for 1-(2-Chloropyrimidin-5-YL)ethanone Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide focuses on derivatives of 1-(2-chloropyrimidin-5-yl)ethanone, a class of compounds predicted to function primarily as kinase inhibitors. Drawing from research on structurally related chloropyrimidines, this document outlines the proposed covalent mechanism of action, summarizes key experimental data and protocols, and visualizes the relevant biological pathways and experimental workflows. The central hypothesis is that the 2-chloro substituent on the pyrimidine ring acts as an electrophilic "warhead," enabling covalent bond formation with nucleophilic residues, such as cysteine, within the ATP-binding site of various protein kinases.

Core Hypothesis: Covalent Kinase Inhibition via SNAr Reaction

The primary predicted mechanism of action for this compound derivatives is the irreversible covalent inhibition of protein kinases. This mechanism is based on studies of analogous chloropyrimidine compounds which have been shown to act via a nucleophilic aromatic substitution (SNAr) reaction.[4]

In this proposed mechanism, the electron-deficient pyrimidine ring, further activated by the electronegative chlorine atom at the C2 position, is susceptible to nucleophilic attack. A cysteine residue, strategically located within the ATP-binding pocket of a target kinase, can act as the nucleophile. The thiol side chain of the cysteine attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion and the formation of a stable, covalent thioether bond between the inhibitor and the kinase enzyme.[4] This irreversible binding permanently inactivates the enzyme, blocking its downstream signaling functions.

This covalent targeting strategy can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors. However, selectivity remains a critical parameter to be optimized to minimize off-target effects.[4]

Caption: Proposed covalent inhibition of a target kinase via an SNAr reaction.

Predicted Impact on Cellular Signaling

By inhibiting protein kinases, these derivatives are expected to disrupt critical intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Many of these pathways are hyperactivated in cancer, making kinase inhibitors a cornerstone of modern oncology. A generalized pathway illustrates the potential point of intervention.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Potent World of Pyrimidine-Based Ketones: A Deep Dive into Their Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, vitamins, and coenzymes, has long been a privileged scaffold in medicinal chemistry.[1] When functionalized with a ketone group, this heterocyclic core gives rise to a class of compounds known as pyrimidine-based ketones, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current understanding of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrimidine-based ketones have emerged as a significant class of compounds in the quest for novel anticancer agents.[2][3] Their mechanisms of action are diverse and often involve interference with fundamental cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis (programmed cell death).[4]

A notable strategy in the design of these anticancer agents involves the synthesis of chalcone- and pyrido[2,3-d]pyrimidine derivatives.[2][5][6][7] These compounds have shown potent cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrimidine-based ketones against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [5] |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung Carcinoma) | Strong cytotoxicity at 100 µM | [5] |

| Pyrimidine derivative 2a | - | 42 | [5] |

| Pyrimidine derivative 2f | - | 47.5 | [5] |

| Chalcone 1g | - | 17 | [5] |

| 2H-thiopyran connecting pyrimidine-2,4-dione 3d | HeLa (Cervical Cancer) | GI50: 0.03 µM | [8] |

| 2H-thiopyran connecting pyrimidine-2,4-dione 3c | MCF-7 (Breast Cancer) | GI50: 0.05 µM | [8] |

Note: GI50 refers to the concentration causing 50% growth inhibition.

Experimental Protocols for Anticancer Activity Assessment

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat cells with various concentrations of the pyrimidine-based ketone for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[10]

-

2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[4][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[12][13]

-

Protocol:

-

Cell Treatment: Treat cells with the pyrimidine-based ketone at its IC50 concentration for 24-48 hours.[10]

-

Cell Harvesting: Collect both adherent and floating cells.[10]

-

Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.[4]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4][12]

-

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Silico Screening of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide to Virtual Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico screening process for the novel compound 1-(2-Chloropyrimidin-5-YL)ethanone against a panel of therapeutically relevant protein kinases. Drawing from established computational methodologies, this document outlines a systematic approach to virtual screening, including target selection, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for these computational experiments are provided to ensure reproducibility. Furthermore, this guide presents illustrative quantitative data in structured tables and visualizes key signaling pathways and experimental workflows using Graphviz diagrams, offering a practical framework for the virtual assessment of potential drug candidates.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases, a class of enzymes often implicated in proliferative diseases such as cancer.[1][2][3] The compound this compound, with its characteristic chloropyrimidine core, presents a promising candidate for investigation as a kinase inhibitor. In silico screening techniques offer a rapid and cost-effective approach to evaluate the potential of such novel compounds against a wide array of biological targets before committing to extensive laboratory synthesis and testing.[4][5] This guide details a hypothetical in silico screening workflow to assess the potential of this compound as an inhibitor of key protein kinases involved in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1][6]

Target Selection and Rationale

Based on the prevalence of the pyrimidine core in known kinase inhibitors, the following protein kinases were selected as primary targets for this in silico investigation:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[7][8] Its aberrant activation is a hallmark of many cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11]

-

Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is a critical regulator of the cell cycle, particularly the G1/S phase transition.[12][13][14] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[15][16]

In Silico Screening Workflow

The virtual screening process for this compound follows a multi-step computational funnel designed to predict its binding affinity, stability, and drug-like properties.

Data Presentation: Illustrative Quantitative Results

The following tables summarize hypothetical quantitative data obtained from the in silico screening of this compound against the selected protein targets. Note: This data is for illustrative purposes only and is not derived from actual experiments.

Table 1: Molecular Docking Scores

| Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Illustrative) |

| EGFR | 2GS2 | -8.5 | Met793, Leu718, Gly796 |

| VEGFR2 | 4ASD | -7.9 | Cys919, Asp1046, Glu885 |

| CDK2 | 1HCK | -8.1 | Leu83, Phe80, Asp86 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Protein-Ligand Complex | Average RMSD (Å) | Key Hydrogen Bonds (Illustrative) |

| EGFR - Compound | 1.8 ± 0.3 | Met793 (backbone) |

| VEGFR2 - Compound | 2.1 ± 0.4 | Cys919 (backbone) |

| CDK2 - Compound | 1.9 ± 0.2 | Leu83 (backbone) |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 170.57 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.8 | Good oral bioavailability predicted |

| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Aqueous Solubility | -2.5 (logS) | Moderately soluble |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Experimental Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking using AutoDock Vina.

-

Protein Preparation:

-

Download the crystal structures of the target proteins (EGFR, VEGFR2, CDK2) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Define the grid box for docking, ensuring it encompasses the known ATP-binding site of the kinase.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online tool.

-

Perform energy minimization of the ligand structure using a force field such as MMFF94.

-

Save the ligand in PDBQT format using ADT, defining rotatable bonds.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the output file name.

-

Analyze the output poses and their corresponding binding affinities (docking scores).

-

Molecular Dynamics Simulation

This protocol provides a general workflow for running a molecular dynamics (MD) simulation using GROMACS.[17][18][19]

-

System Preparation:

-

Prepare the protein-ligand complex from the best docking pose.

-

Generate the ligand topology and parameters using a tool like the CHARMM General Force Field (CGenFF) server.

-

Choose a suitable force field for the protein (e.g., AMBER99SB-ILDN).

-

Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Simulation Steps:

-

Perform energy minimization to remove steric clashes.

-

Conduct an NVT (constant number of particles, volume, and temperature) equilibration for 1 ns to stabilize the system's temperature.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 10 ns to stabilize the system's pressure and density.

-

Run the production MD simulation for at least 100 ns.

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Analyze hydrogen bond formation and other key interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

ADMET Prediction

This protocol describes the use of web-based tools for predicting ADMET properties.

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

-

Prediction:

-

Utilize online platforms such as SwissADME, pkCSM, or admetSAR.[20][21][22]

-

Input the SMILES string into the server.

-

Run the prediction for a comprehensive set of ADMET properties, including physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity.

-

-

Analysis:

-

Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.

-

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways of the targeted protein kinases.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for the initial assessment of this compound as a potential protein kinase inhibitor. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently prioritize compounds for further experimental validation. The provided protocols and illustrative data serve as a practical resource for scientists and professionals in the field of drug discovery, facilitating the rational design and screening of novel therapeutic agents. The hypothetical results suggest that this compound warrants further investigation as a multi-targeted kinase inhibitor.

References

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorbyt.com [biorbyt.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. praxilabs.com [praxilabs.com]

- 15. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. Protein-Ligand Complex [mdtutorials.com]

- 20. audreyli.com [audreyli.com]

- 21. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Comprehensive literature review of 2-chloropyrimidine synthetic routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine is a crucial heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the introduction of the pyrimidine moiety into a wide range of molecules, leading to the synthesis of numerous biologically active compounds. This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-chloropyrimidine, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 2-chloropyrimidine is predominantly achieved through three primary strategies, each utilizing a different readily available starting material:

-

From 2-Aminopyrimidine: This route involves a Sandmeyer-type diazotization-chlorination reaction.

-

From 2-Hydroxypyrimidine: This approach relies on the direct chlorination of the hydroxyl group.

-

From Barbituric Acid: A multi-step synthesis that proceeds through a key 2,4,6-trichloropyrimidine intermediate.

This document will delve into the specifics of each of these routes, providing detailed experimental procedures and a comparative analysis of their advantages and disadvantages.

Synthesis from 2-Aminopyrimidine

This is a classical and widely documented method for the preparation of 2-chloropyrimidine. The reaction proceeds via the diazotization of 2-aminopyrimidine with sodium nitrite in the presence of a strong acid, followed by the substitution of the diazonium group with a chloride ion.

Standard Sandmeyer Reaction

This method, detailed in Organic Syntheses, is a reliable procedure for laboratory-scale synthesis.

Experimental Protocol: [1]

-

Materials: 2-aminopyrimidine, concentrated hydrochloric acid, sodium nitrite, sodium hydroxide, ether, anhydrous sodium sulfate, isopentane.

-

Procedure:

-

In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 ml of concentrated hydrochloric acid is cooled to 0°C.

-

142 g (1.5 moles) of 2-aminopyrimidine is added portionwise with stirring until a homogeneous solution is obtained.

-

The solution is cooled to -15°C.

-

A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.

-

The solution is stirred for an additional hour, allowing the temperature to rise to -5°C.

-

The mixture is carefully neutralized to approximately pH 7 with a 30% solution of sodium hydroxide, keeping the temperature below 0°C.

-

The solid precipitate, consisting of 2-chloropyrimidine and sodium chloride, is collected by filtration.

-

The solid is thoroughly washed with ether to dissolve the 2-chloropyrimidine.

-

The cold aqueous solution is extracted with four 75-ml portions of ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the residue is recrystallized from isopentane to yield white crystals of 2-chloropyrimidine.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 26-27% | [1] |

| Melting Point | 64.5-65.5°C | [1] |

Improved Process with Zinc Chloride Catalyst

An improved method utilizes a metal chloride, such as zinc chloride, to enhance the yield of the reaction.

Experimental Protocol: [2]

-

Materials: 2-aminopyrimidine, concentrated hydrochloric acid, methylene chloride, zinc chloride, sodium nitrite, dry sodium sulfate.

-

Procedure:

-

A mixture of 27 kg of concentrated hydrochloric acid and 35 kg of methylene chloride is prepared in a 250-liter reactor.

-

8 kg (84.12 mols) of 2-aminopyrimidine is added with stirring to form a solution.

-

After cooling to 15-20°C, 33 kg (242.5 mols) of zinc chloride is added over about 30 minutes, resulting in a mustard-colored suspension.

-

The mixture is further cooled to 5-10°C, and under a nitrogen flow, 10 kg (145 mols) of sodium nitrite is added over three and a quarter hours.

-

The reaction mixture is then poured into iced water.

-

The organic phase is separated, and the aqueous phase is extracted with methylene chloride.

-

The combined organic phases are dried over dry sodium sulfate, filtered, and concentrated to yield 2-chloropyrimidine.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 69% | [2] |

| Melting Point | 63-65°C | [2] |

Reaction Pathway from 2-Aminopyrimidine

Caption: Diazotization of 2-aminopyrimidine followed by chlorination.

Synthesis from 2-Hydroxypyrimidine

The conversion of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one) to 2-chloropyrimidine is a direct and efficient method. This transformation is typically achieved using phosphorus oxychloride (POCl3), a powerful chlorinating agent.

Chlorination with Excess Phosphorus Oxychloride

A common laboratory procedure involves heating the substrate in an excess of phosphorus oxychloride.

-

Materials: 2-hydroxypyrimidine (or a substituted derivative), phosphorus oxychloride (POCl3), organic base (e.g., pyridine, N,N-dimethylaniline), ice, saturated sodium carbonate solution.

-

General Procedure:

-

A mixture of the hydroxypyrimidine and an excess of phosphorus oxychloride is heated to reflux.

-

Often, a catalytic amount of an organic base is added to facilitate the reaction.

-

After the reaction is complete (monitored by TLC or GC), the excess POCl3 is removed by distillation under reduced pressure.

-

The reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The solution is neutralized with a base, such as sodium carbonate, to precipitate the product.

-

The crude product is collected by filtration and purified by recrystallization or chromatography.

-

Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride

To address the environmental and safety concerns associated with using excess POCl3, a solvent-free method using an equimolar amount of the reagent has been developed.[3]

Experimental Protocol: [3]

-

Materials: Hydroxypyrimidine, phosphorus oxychloride (POCl3), pyridine, Teflon-lined stainless steel reactor.

-

Procedure:

-

To a 150 mL Teflon-lined stainless steel reactor, the hydroxy-containing substrate (0.5 moles) and POCl3 (0.5 moles per hydroxyl group) are added. For some substrates, one equivalent of pyridine is also added as a base.

-

The reactor is sealed and heated to 140-160°C for 2 hours.

-

After cooling, the reactor is carefully opened, and the contents are quenched with cold water (~0°C).

-

The pH of the solution is adjusted to 8-9 with a saturated Na2CO3 solution.

-

The product is then isolated by filtration or extraction.

-

Quantitative Data for Chlorination of various Hydroxypyrimidines:

| Starting Material | Product | Yield | Purity | Reference |

| 2,4-Dihydroxy-6-methylpyrimidine | 2,4-Dichloro-6-methylpyrimidine | 85% | 98% | [3] |

| 6-Amino-2-hydroxypyrimidine | 2-Chloro-6-aminopyrimidine | >80% | - | [4] |

Reaction Pathway from 2-Hydroxypyrimidine

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Chloropyrimidin-5-YL)ethanone: Safety, Handling, and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Chloropyrimidin-5-YL)ethanone (CAS No: 110100-00-0), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its chemical and physical properties, hazard identification, safety protocols, and a representative experimental workflow for its application in drug development.

Material Identification and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₅ClN₂O.[1] It is a solid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| CAS Number | 110100-00-0 | [1] |

| Appearance | Solid | |

| Melting Point | 92 °C | [1] |

| Boiling Point | 307.9 ± 15.0 °C (Predicted) | [1] |

| Flash Point | 140.0 ± 20.4 °C | [1] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥97% |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. Appropriate personal protective equipment and handling procedures must be followed to minimize risk.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

(Source:)

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and dust that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat. | To prevent skin contact which can cause irritation. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To prevent inhalation of dust which may cause respiratory irritation. |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Recommended storage temperature is -20°C.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it into a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

Disposal:

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

Do not allow it to enter drains or waterways.

Toxicological and Ecological Information

Similarly, specific data on the ecological fate and effects of this compound have not been extensively reported. It is advised to prevent its release into the environment.

Application in Synthesis: An Experimental Workflow

This compound is a known intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. The following diagram illustrates a generalized workflow for a key synthetic step involving a similar chloropyrimidine derivative in a drug discovery context.

Caption: Synthetic workflow for a nucleophilic substitution reaction.

Representative Experimental Protocol

The following is a generalized protocol for a nucleophilic aromatic substitution reaction using a chloropyrimidine derivative, which is a common transformation for this class of compounds.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Addition of Reagents: Add a suitable base (e.g., potassium carbonate, 2.0 eq) to the mixture. Cool the suspension to 0 °C in an ice bath. Slowly add the desired nucleophilic amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly familiar with the hazards of this compound and to have access to and be trained in the use of all necessary safety equipment before commencing any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Thermal Stability and Degradation Profile of 1-(2-Chloropyrimidin-5-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1-(2-Chloropyrimidin-5-YL)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally similar compounds, such as 2-chloropyrimidine and other acetylated pyrimidine derivatives, to project a scientifically grounded stability and degradation profile. The methodologies presented are based on established principles of thermal analysis and forced degradation studies as mandated by regulatory bodies.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and formulation. The table below summarizes the available data for the target compound and a closely related analog, 2-chloropyrimidine, for comparative purposes.

| Property | This compound | 2-Chloropyrimidine (for comparison) |

| Molecular Formula | C₆H₅ClN₂O | C₄H₃ClN₂ |

| Molecular Weight | 156.57 g/mol | 114.54 g/mol |

| Melting Point | 92 °C | 63-66 °C |

| Boiling Point | 307.9 °C (Predicted) | 194-195 °C |

| Flash Point | 140.0 °C | Not Available |

Predicted Thermal Stability

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its shelf-life, storage conditions, and manufacturing processes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal robustness of a compound.[1][2]

Estimated Thermal Properties:

| Parameter | Predicted Value/Range | Method of Estimation |

| Onset of Decomposition (TGA) | 150 - 250 °C | Based on thermal analysis of substituted pyrimidine derivatives.[3] |

| Melting Endotherm (DSC) | ~92 °C | Based on reported melting point. |

| Decomposition Exotherm/Endotherm (DSC) | To be determined experimentally | Decomposition can be either exothermic or endothermic. |

Predicted Degradation Profile and Pathways

Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[4] These studies involve subjecting the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, heat, and light.[5] For this compound, the primary sites susceptible to degradation are the chloro-substituted pyrimidine ring and the acetyl group.

Likely Degradation Pathways:

-

Hydrolysis: The 2-chloro substituent on the pyrimidine ring is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding 2-hydroxypyrimidine derivative. The acetyl group may also undergo hydrolysis under strong acidic or basic conditions.

-

Oxidation: The pyrimidine ring and the methyl group of the acetyl moiety are potential sites for oxidation, which could lead to the formation of N-oxides or carboxylic acid derivatives, respectively.

-

Thermal Degradation: At elevated temperatures, cleavage of the C-Cl bond and fragmentation of the pyrimidine ring are plausible degradation pathways. Decarbonylation of the acetyl group is also a possibility.

-

Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation. For chloropyrimidines, photolytic cleavage of the C-Cl bond is a known degradation route.[6]

The following diagram illustrates a potential thermal degradation pathway for this compound, leading to the formation of dechlorinated and other degradation products.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible stability data. The following sections outline standardized procedures for thermal analysis and forced degradation studies applicable to this compound.

Thermal Analysis (TGA/DSC)

This protocol describes a general procedure for the simultaneous thermal analysis (TGA/DSC) of a solid material.

Objective: To determine the thermal stability, melting point, and decomposition profile of the sample.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.[7][8]

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset of decomposition temperature and the percentage of weight loss in each step.

-

From the DSC curve, determine the melting point (peak of the endotherm) and any exothermic or endothermic events associated with decomposition.

-

The following diagram illustrates the general workflow for thermal analysis.

References

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 3. scielo.org.co [scielo.org.co]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. azom.com [azom.com]

- 8. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

Solubility of 1-(2-Chloropyrimidin-5-YL)ethanone in common laboratory solvents

An in-depth technical guide on the solubility of 1-(2-Chloropyrimidin-5-YL)ethanone in common laboratory solvents is provided for researchers, scientists, and drug development professionals. Due to the absence of publicly available quantitative solubility data for this compound, this guide offers a comprehensive framework for its experimental determination.

1. Introduction

This compound is a solid chemical compound with a reported melting point of 92°C[1]. An understanding of its solubility in various solvents is fundamental for its use in chemical synthesis, purification, formulation, and analytical testing. The solubility of a compound is influenced by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" provides a qualitative prediction of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound possesses both polar (ketone and pyrimidine nitrogen atoms) and non-polar (chlorinated aromatic ring) features, suggesting a varied solubility profile.

2. Predicted Solubility Profile

While experimental data is not available, a qualitative prediction of the solubility of this compound in common laboratory solvents can be inferred based on its structure:

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the presence of polar functional groups.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane): Moderate to good solubility is anticipated as these solvents can interact with the polar regions of the molecule without the steric hindrance of hydrogen bonding.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Low solubility is predicted in water. In alcohols such as methanol and ethanol, solubility is likely to be moderate, increasing with the length of the alkyl chain which can better accommodate the non-polar aspects of the molecule.

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): High solubility is expected in these solvents, which are excellent at dissolving a wide range of organic compounds.

3. Experimental Protocols for Solubility Determination

A general procedure for determining the solubility of a solid organic compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Qualitative Solubility Assessment:

This method provides a rapid estimation of solubility.

-

To approximately 1 mL of the selected solvent in a small test tube, add a small, pre-weighed amount (e.g., 10 mg) of this compound.

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid dissolves, the compound is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.

Quantitative Solubility Determination (Equilibrium Method):

This method provides a precise measurement of solubility.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Dilute a known volume of the filtered supernatant with a suitable solvent.

-

Analyze the diluted solution using a calibrated analytical technique (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.

-

Calculate the solubility from the determined concentration and the dilution factor.

4. Data Presentation

The results of the quantitative solubility analysis should be recorded in a structured format for clarity and comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide | 25 | HPLC-UV | ||

| Dimethylformamide | 25 | HPLC-UV |

5. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative solubility determination process.